molecular formula C16H21NO4 B1451368 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester CAS No. 886363-55-9

1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

Cat. No. B1451368
CAS RN: 886363-55-9
M. Wt: 291.34 g/mol
InChI Key: CIYKOHHYVJCWRK-UHFFFAOYSA-N
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Description

“1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester” is a chemical compound used for proteomics research . It is also known as "1-(Carboxy-phenyl-methyl)-piperidine-3-carboxylic acid ethyl ester" .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A simple synthetic route was developed to prepare novel fluoroquinolone derivatives from amino acid salts . The synthetic routes involved several steps including coupling reactions, hydrolysis, and substitution reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions, hydrolysis, and substitution reactions . These reactions were optimized to yield several hybrid compounds that showed broad-spectrum activity in widely accepted animal seizure models .

Scientific Research Applications

  • Crystallographic Analysis
    The crystal structure of related compounds, like the tartaric acid complex of nipecotic acid ethyl ester, has been studied to understand the molecular interactions and packing. This type of research can provide insights into the molecular arrangement and bonding characteristics of similar compounds (Kimino & Fujii, 2010).

  • Local Anesthetic Properties
    Derivatives of nipecotic acid, such as isonipecaine (an isonipecotic acid derivative), have been found to possess significant local anesthetic properties. This suggests potential applications in anesthesia and pain management, although direct studies on 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester might be needed for conclusive evidence (Way, 1946).

  • Chemical Reactivity and Catalysis
    Piperidines with ester functionality, including derivatives like ethyl nipecotate, have been used in palladium-catalyzed aminocarbonylation. Such studies highlight their potential utility in synthetic chemistry and catalysis (Takács et al., 2014).

  • Pharmaceutical Intermediates
    The optically pure ethyl nipecotate is significant as a drug intermediate, suggesting that related compounds may also have applications in the synthesis of active pharmaceutical ingredients and intermediates (Sun et al., 2013).

  • Inhibition of GABA Uptake
    Nipecotic acid esters, including derivatives like ethyl nipecotate, have shown potential in inhibiting GABA uptake, which could be relevant in the development of treatments for conditions like epilepsy (Gokhale et al., 1990).

  • Synthetic Methodologies
    Studies on the synthesis of compounds like E/Z-(R)-1-[4-(4-Methoxyphenyl)-4-Phenyl-3-Butenyl]-3-Piperidinecarboxylic Acid, starting from the ethyl ester of nipecotic acid, contribute to the development of novel synthetic routes and methodologies (Vandersteene & Slegers, 2010).

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism of action is associated with their anticonvulsant properties .

Future Directions

The promising in vivo activity profile and drug-like properties of similar compounds make them interesting candidates for further preclinical development . The primary objective is to find new bioactive compounds and then optimize them further in subsequent research .

properties

IUPAC Name

2-(3-ethoxycarbonylpiperidin-1-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-21-16(20)13-9-6-10-17(11-13)14(15(18)19)12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYKOHHYVJCWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661427
Record name [3-(Ethoxycarbonyl)piperidin-1-yl](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886363-55-9
Record name 3-(Ethoxycarbonyl)-α-phenyl-1-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethoxycarbonyl)piperidin-1-yl](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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